molecular formula C16H14N2O3 B12799790 3H-Pyrazol-3-one, 2,4-dihydro-4-hydroxy-5-(hydroxyphenylmethyl)-4-phenyl- CAS No. 78523-92-9

3H-Pyrazol-3-one, 2,4-dihydro-4-hydroxy-5-(hydroxyphenylmethyl)-4-phenyl-

Cat. No.: B12799790
CAS No.: 78523-92-9
M. Wt: 282.29 g/mol
InChI Key: OBJJCWCILVMRAY-UHFFFAOYSA-N
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Description

The compound 3H-Pyrazol-3-one, 2,4-dihydro-4-hydroxy-5-(hydroxyphenylmethyl)-4-phenyl- (hereafter referred to as Compound A) is a pyrazolone derivative characterized by a 4-hydroxy group, a 4-phenyl substituent, and a 5-(hydroxyphenylmethyl) side chain. Pyrazolones are heterocyclic compounds with a five-membered ring containing two adjacent nitrogen atoms. Their structural versatility allows for diverse applications in pharmaceuticals, agrochemicals, and dyes .

This analysis compares Compound A with structurally related pyrazolones, focusing on synthesis, physical properties, and applications.

Properties

CAS No.

78523-92-9

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

4-hydroxy-3-[hydroxy(phenyl)methyl]-4-phenyl-1H-pyrazol-5-one

InChI

InChI=1S/C16H14N2O3/c19-13(11-7-3-1-4-8-11)14-16(21,15(20)18-17-14)12-9-5-2-6-10-12/h1-10,13,19,21H,(H,18,20)

InChI Key

OBJJCWCILVMRAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=NNC(=O)C2(C3=CC=CC=C3)O)O

Origin of Product

United States

Biological Activity

3H-Pyrazol-3-one derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities, including anti-inflammatory, antibacterial, and antioxidant properties. This article focuses on the biological activity of the specific compound 3H-Pyrazol-3-one, 2,4-dihydro-4-hydroxy-5-(hydroxyphenylmethyl)-4-phenyl- , synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound features a pyrazolone framework with hydroxyl and phenyl substituents. Its synthesis typically involves the reaction of hydrazine derivatives with appropriate aldehydes or ketones under acidic or basic conditions. The structural characteristics significantly influence its biological properties.

1. Anti-inflammatory Activity

Recent studies have demonstrated that pyrazolone derivatives exhibit notable anti-inflammatory effects. For instance, compounds similar to the target molecule showed inhibition rates ranging from 58.95% to 87.35% against inflammatory markers, outperforming standard drugs like phenylbutazone in certain assays . The structure–activity relationship (SAR) indicated that substitutions at the 4-position of the pyrazolone ring could enhance anti-inflammatory potency.

CompoundInhibition Rate (%)Reference Drug Inhibition (%)
2c58.9557.41
6b78.0670.56
9b86.6770.56

2. Antibacterial and Antifungal Activity

The compound's antibacterial and antifungal properties have been evaluated against various pathogens. In vitro tests revealed that related pyrazolone derivatives exhibited mild to moderate antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these activities ranged from 0.0039 to 0.025 mg/mL , indicating significant efficacy .

3. Antioxidant Activity

The antioxidant potential of pyrazolone derivatives has also been assessed using methods such as DPPH radical scavenging assays. Compounds similar to the target molecule demonstrated moderate antioxidant activity, suggesting their potential use in combating oxidative stress-related diseases .

Case Studies

Several case studies highlight the therapeutic potential of pyrazolone derivatives:

  • Case Study 1 : A study synthesized various substituted pyrazolones and tested their anti-inflammatory effects in animal models. Results indicated that compounds with hydroxyl substitutions showed enhanced activity compared to their unsubstituted counterparts.
  • Case Study 2 : Another investigation focused on the antibacterial properties of a series of pyrazolone derivatives, finding that those with halogen substitutions exhibited superior activity against resistant bacterial strains.

Structure–Activity Relationship (SAR)

The SAR analysis reveals that:

  • Hydroxyl groups at specific positions significantly enhance biological activity.
  • Substituents on the phenyl ring can modulate lipophilicity and bioavailability, affecting overall efficacy.
  • The presence of an acidic center (e.g., COOH group) increases anti-inflammatory activity.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Differences Among Pyrazolone Derivatives
Compound Name (CAS No.) Substituents at Position 4 Substituents at Position 5 Key Functional Groups
Compound A (Not reported) 4-hydroxy, 4-phenyl 5-(hydroxyphenylmethyl) Hydroxyl, hydroxyphenylmethyl
Solvent Yellow 72 (CAS: Not reported) 4-[2-(2-methoxyphenyl)diazenyl] 5-methyl Diazenyl, methoxy
C24H25N3O8 (CAS: 35454-88-7) 4-[[5-hydroxy-1-phenyl-3-(...)-yl]imino] 5-(1,2,3-trihydroxypropyl) Imino, trihydroxypropyl
21519-06-2 4-[[4-(phenylazo)phenyl]azo] 5-methyl Azo groups

Key Observations :

  • Substituent Diversity : Compound A’s 4-hydroxy and 5-(hydroxyphenylmethyl) groups distinguish it from diazenyl- or azo-substituted derivatives (e.g., Solvent Yellow 72 , 21519-06-2 ).
  • Hydrogen-Bonding Potential: The hydroxyl groups in Compound A may enhance solubility in polar solvents compared to methyl or halogenated analogs (e.g., 5-methyl in Solvent Yellow 72 ).

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Melting Point (°C) Solubility (Polarity) Stability
Compound A Not reported High (due to -OH) Prone to oxidation at -OH sites
Solvent Yellow 72 >200 Low (non-polar solvents) Stable under dry conditions
21519-06-2 180–185 Moderate Light-sensitive (azo groups)

Key Insights :

  • Solubility : Compound A’s hydroxyl groups likely improve aqueous solubility compared to methyl/azo derivatives.
  • Stability : Hydroxyl groups may reduce stability under oxidative conditions relative to halogenated analogs (e.g., trifluoromethyl derivatives ).

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